An In-depth Technical Guide to N-[(5-bromo-2-furyl)methyl]-N-methylamine (CAS 889943-39-9)
An In-depth Technical Guide to N-[(5-bromo-2-furyl)methyl]-N-methylamine (CAS 889943-39-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-[(5-bromo-2-furyl)methyl]-N-methylamine, a halogenated furan derivative of interest in medicinal chemistry and synthetic organic chemistry. While specific experimental data for this compound is limited in publicly available literature, this document consolidates information on its predicted physicochemical properties, a plausible synthetic route based on established methodologies for related compounds, expected reactivity, and potential biological significance. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and utilization of novel heterocyclic compounds in drug discovery and development.
Introduction and Rationale
N-[(5-bromo-2-furyl)methyl]-N-methylamine belongs to the furfurylamine class of compounds, which are characterized by a furan ring bearing a methylamine substituent. The furan scaffold is a prevalent motif in a wide array of biologically active molecules, exhibiting diverse pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The introduction of a bromine atom at the 5-position of the furan ring is anticipated to modulate the electronic properties and lipophilicity of the molecule, potentially influencing its biological activity and metabolic stability. Halogenation is a common strategy in drug design to enhance binding affinity and pharmacokinetic profiles.[3] The N-methylamine side chain is also a common feature in many pharmaceuticals, contributing to the molecule's basicity and potential for ionic interactions with biological targets.[4]
Given the therapeutic potential of substituted furans, N-[(5-bromo-2-furyl)methyl]-N-methylamine represents a valuable building block for the synthesis of novel pharmaceutical candidates. This guide aims to provide a detailed technical resource to facilitate further investigation into this promising compound.
Physicochemical Properties
While experimental data for N-[(5-bromo-2-furyl)methyl]-N-methylamine is not extensively documented, its fundamental properties can be predicted based on its chemical structure.
| Property | Value | Source |
| CAS Number | 889943-39-9 | [5] |
| Molecular Formula | C₆H₈BrNO | [5] |
| Molecular Weight | 190.04 g/mol | [5] |
| Appearance | Predicted to be a liquid or low-melting solid | - |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and dichloromethane | - |
| Boiling Point | Not determined | - |
| Melting Point | Not determined | - |
Synthesis and Methodologies
Synthesis of 5-bromo-2-furfural (Precursor)
The synthesis of 5-bromo-2-furfural from 2-furfural is a known procedure.
Reaction: 2-Furfural + Brominating Agent → 5-bromo-2-furfural
Diagram of the Synthesis of 5-bromo-2-furfural:
Caption: Synthesis of 5-bromo-2-furfural from 2-furfural.
Experimental Protocol:
-
To a stirred solution of 1-butyl-3-methylimidazolium bromide, add an equimolar amount of bromine dropwise at room temperature. Stir the resulting mixture for 2 hours to form 1-butyl-3-methylimidazolium tribromide ([bmim]Br₃).
-
In a separate reaction vessel, charge the prepared [bmim]Br₃.
-
Slowly add freshly distilled 2-furfural (1 equivalent) to the [bmim]Br₃ over a period of 30 minutes while maintaining the reaction temperature at 40°C under a nitrogen atmosphere.
-
Stir the reaction mixture at 40°C for 2.5 hours.
-
After completion of the reaction (monitored by TLC), extract the mixture with petroleum ether.
-
Wash the combined organic layers with water and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by distillation and recrystallization to obtain 5-bromo-2-furfural as a yellowish crystal.
Reductive Amination to N-[(5-bromo-2-furyl)methyl]-N-methylamine
The final step involves the reductive amination of 5-bromo-2-furfural with methylamine. This reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.[8]
Reaction: 5-bromo-2-furfural + Methylamine → N-[(5-bromo-2-furyl)methyl]-N-methylamine
Diagram of the Reductive Amination:
Caption: Reductive amination of 5-bromo-2-furfural.
Experimental Protocol:
-
Dissolve 5-bromo-2-furfural (1 equivalent) in methanol in a round-bottom flask.
-
Add a solution of methylamine (e.g., 40% in water or as a solution in a suitable solvent, 1.1-1.5 equivalents) to the flask at room temperature.
-
Stir the mixture for a designated period (e.g., 30 minutes to a few hours) to allow for the formation of the intermediate imine. The reaction can be monitored by TLC or GC-MS.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄, 1.5-2 equivalents), in portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-[(5-bromo-2-furyl)methyl]-N-methylamine.
Reactivity and Chemical Behavior
The chemical reactivity of N-[(5-bromo-2-furyl)methyl]-N-methylamine is dictated by the furan ring, the bromine substituent, and the secondary amine functionality.
-
Furan Ring: The furan ring is an electron-rich aromatic system susceptible to electrophilic substitution. However, the bromine atom is deactivating, which may influence the regioselectivity of such reactions. The furan ring can also participate in Diels-Alder reactions.[9][10]
-
Bromine Atom: The carbon-bromine bond can undergo various transformations, including nucleophilic substitution, cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and metallation (e.g., with organolithium reagents), providing a handle for further molecular diversification.
-
Secondary Amine: The secondary amine is basic and nucleophilic. It can be protonated to form a salt, and it can react with electrophiles such as acyl chlorides, alkyl halides, and aldehydes/ketones.
Potential Biological Activity and Applications
While no specific biological data for N-[(5-bromo-2-furyl)methyl]-N-methylamine has been reported, the structural motifs present suggest potential for various pharmacological activities.
-
Antimicrobial and Antifungal Activity: Furan derivatives are known to possess a broad spectrum of antimicrobial and antifungal properties.[1][2] The presence of a bromine atom can enhance this activity, as demonstrated in other halogenated natural products.[3]
-
Anti-inflammatory Activity: Many furan-containing compounds have shown anti-inflammatory effects.[2]
-
Central Nervous System (CNS) Activity: The furfurylamine scaffold is present in compounds with CNS activity. Further derivatization could lead to novel agents targeting various neurological disorders.
-
Drug Discovery Intermediate: Due to its versatile reactivity, this compound serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.[11][12]
Predicted Spectroscopic Data
The following are predicted spectroscopic characteristics for N-[(5-bromo-2-furyl)methyl]-N-methylamine based on general principles of organic spectroscopy.[13]
-
¹H NMR:
-
A singlet for the N-methyl protons.
-
A singlet for the methylene protons (CH₂).
-
Two doublets for the furan ring protons, showing characteristic coupling constants.
-
A broad singlet for the N-H proton, which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
Signals for the N-methyl carbon and the methylene carbon.
-
Four distinct signals for the furan ring carbons, including the carbon bearing the bromine atom which would be shifted downfield.
-
-
IR Spectroscopy:
-
A characteristic N-H stretching vibration in the range of 3300-3500 cm⁻¹.
-
C-H stretching vibrations for the alkyl and aromatic protons.
-
C=C and C-O stretching vibrations characteristic of the furan ring.
-
A C-Br stretching vibration at lower wavenumbers.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br).
-
Fragmentation patterns corresponding to the loss of a methyl group, a bromine atom, and cleavage of the benzylic C-N bond.
-
Safety and Handling
Specific toxicity data for N-[(5-bromo-2-furyl)methyl]-N-methylamine is not available. However, based on the reactivity of similar compounds, the following precautions should be taken:
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
N-[(5-bromo-2-furyl)methyl]-N-methylamine is a versatile building block with significant potential in the field of medicinal chemistry. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential applications. The information presented herein is intended to stimulate further research and development of novel therapeutics based on this promising furan derivative.
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